1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide
Overview
Description
1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a chemical compound with the molecular formula C10H12ClNOS. It is known for its unique structure, which includes a chloromethyl group attached to a phenyl ring, a sulfanyl group, and a dimethylformamide moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide can be synthesized through a multi-step process involving the following key steps:
Thioether Formation: The chloromethylated phenyl compound is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the sulfanyl group.
Formamide Formation: Finally, the resulting compound is reacted with dimethylformamide (DMF) in the presence of a base such as sodium hydride (NaH) to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also incorporate continuous flow reactors and automated systems for better control and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The formamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the sulfanyl group can undergo redox reactions. The formamide group can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide can be compared with similar compounds such as:
1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylacetamide: Similar structure but with an acetamide group instead of a formamide group.
1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylthioformamide: Similar structure but with a thioformamide group instead of a formamide group.
1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylcarbamate: Similar structure but with a carbamate group instead of a formamide group.
Properties
IUPAC Name |
S-[3-(chloromethyl)phenyl] N,N-dimethylcarbamothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-12(2)10(13)14-9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNGBUGMUNAQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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